4-Bromo-2-(carboxymethyl)benzoic acid
Overview
Description
4-Bromo-2-(carboxymethyl)benzoic acid is a chemical compound with the CAS Number: 943749-63-1 . It has a molecular weight of 259.06 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H7BrO4/c10-6-1-2-7 (9 (13)14)5 (3-6)4-8 (11)12/h1-3H,4H2, (H,11,12) (H,13,14)
. This code provides a detailed description of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound is stored in a sealed container in a dry room .Scientific Research Applications
Synthesis and Biological Activity
4-Bromo-2-(carboxymethyl)benzoic acid is used in the synthesis of pyrrole and pyrrolidine compounds. These compounds have been shown to possess antibacterial and antifungal activities. The synthesis involves condensation with aromatic aldehydes and cyclocondensation with maleic and succinic anhydride, leading to the formation of various benzoic acid derivatives (Mehta, 2013).
Chemical Reactivity and Structure Analysis
The structure and reactivity of derivatives of this compound, such as 4-bromo-3-(methoxymethoxy) benzoic acid, have been extensively studied. Using DFT (Density Functional Theory), various molecular parameters like ionization energy, hardness, and electrophilicity have been determined. This study also included vibrational analysis and assessment of non-linear optical properties (Yadav et al., 2022).
Industrial Process Scale-Up
A derivative of this compound, specifically 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors. An efficient, scalable process has been developed for its synthesis, which is crucial for diabetes therapy research (Zhang et al., 2022).
Halogen Bonding in Solid Solutions
The halogen bonding involving isomers of bromo-chloro benzoic acids, including this compound, impacts the packing preferences in solid solutions. This study, focusing on the nature of halogen bonds and their influence on molecular assembly, provides insights into the structural organization at the molecular level (Pramanik et al., 2017).
Chemical Oscillations in Reactions
The bromination and oxidation reactions involving derivatives of this compound have been observed to exhibit transient chemical oscillations. This phenomenon is significant in understanding the kinetics and dynamics of chemical reactions, especially in redox processes (Bell & Wang, 2015).
Impact of Methoxy-Substituents
The influence of methoxy-substituents on the strength of halogen bonds in bromobenzoic acid has been analyzed. This study, focusing on 4-bromo-3,5-di(methoxy)benzoic acid, reveals the variations in Br … Br type II interactions, contributing to the understanding of molecular interactions and bond strengths (Raffo et al., 2016).
Synthesis of Novel Compounds
Several studies have focused on the synthesis of novel compounds using this compound or its derivatives as starting materials or intermediates. These include the synthesis of γ-lactones, radioiodophloretinic acid, and potential fibrinolytic agents. Such research highlights the versatility and importance of this compound in medicinal and organic chemistry (Khan et al., 2003), (Mertens et al., 2001), (Loeffler & Delorefice, 1975).
Safety and Hazards
Mechanism of Action
In terms of pharmacokinetics, benzoic acid derivatives are generally well absorbed from the gastrointestinal tract, and the rate of absorption is increased if the drug is taken with food . Once absorbed, they are metabolized in the liver and excreted in the urine .
The action environment can influence the stability and efficacy of benzoic acid derivatives. Factors such as temperature, pH, and the presence of other substances can affect the stability of these compounds .
Properties
IUPAC Name |
4-bromo-2-(carboxymethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c10-6-1-2-7(9(13)14)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKVNGVXRHWUEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60702391 | |
Record name | 4-Bromo-2-(carboxymethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60702391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943749-63-1 | |
Record name | 4-Bromo-2-(carboxymethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60702391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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